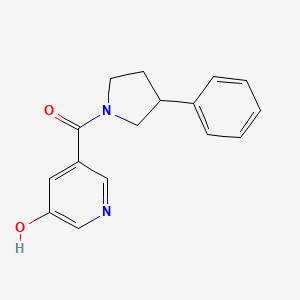![molecular formula C15H26N2O4 B7577437 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid, also known as DPOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DPOAA is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has shown promising results in various studies as a potential therapeutic agent for several neurological disorders.
作用機序
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid acts on the GABA receptors in the brain, which are responsible for regulating the activity of neurons. GABA is an inhibitory neurotransmitter that reduces the activity of neurons, leading to a calming effect. 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid enhances the activity of GABA receptors, leading to an increase in the inhibitory activity of neurons and reducing the symptoms of anxiety and depression.
Biochemical and Physiological Effects:
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid has been shown to have several biochemical and physiological effects in the brain. It enhances the activity of GABA receptors, leading to an increase in the inhibitory activity of neurons. This results in a calming effect and reduces the symptoms of anxiety and depression. 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
実験室実験の利点と制限
One of the advantages of using 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid in lab experiments is its ability to act as a GABA-mimetic agent, which makes it an excellent tool for studying the role of GABA receptors in the brain. However, one limitation is that 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid has a relatively short half-life, which means that it may not be suitable for long-term studies.
将来の方向性
There are several future directions for the research on 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid. One potential area of research is the development of more potent and selective GABA-mimetic agents that can be used to treat neurological disorders. Another area of research is the investigation of the potential use of 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid in the treatment of other disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid is a chemical compound that has shown promising results in scientific research as a potential therapeutic agent for several neurological disorders. Its ability to act as a GABA-mimetic agent makes it an excellent tool for studying the role of GABA receptors in the brain. Further research is needed to explore its potential applications in the treatment of other disorders and to develop more potent and selective GABA-mimetic agents.
合成法
The synthesis of 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid involves the reaction of 4,4-Dimethylpiperidine-1-carbonyl chloride with piperidine-4-ol followed by the reaction with chloroacetic acid. The final product is obtained through the hydrolysis of the ester group in the presence of a strong base.
科学的研究の応用
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid has been extensively studied for its potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression. It has been found to act as a GABA-mimetic agent, which means that it can enhance the activity of GABA receptors in the brain, leading to a calming effect and reducing the symptoms of anxiety and depression.
特性
IUPAC Name |
2-[1-(4,4-dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2)5-9-17(10-6-15)14(20)16-7-3-12(4-8-16)21-11-13(18)19/h12H,3-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWCFOJYYCDJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)N2CCC(CC2)OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)

![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)
![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)

![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)

![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)